

The Structural Architecture of D-Galacturonic Acid: A Technical Guide

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Compound of Interest

Compound Name: *D-Galacturonic Acid*

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Abstract

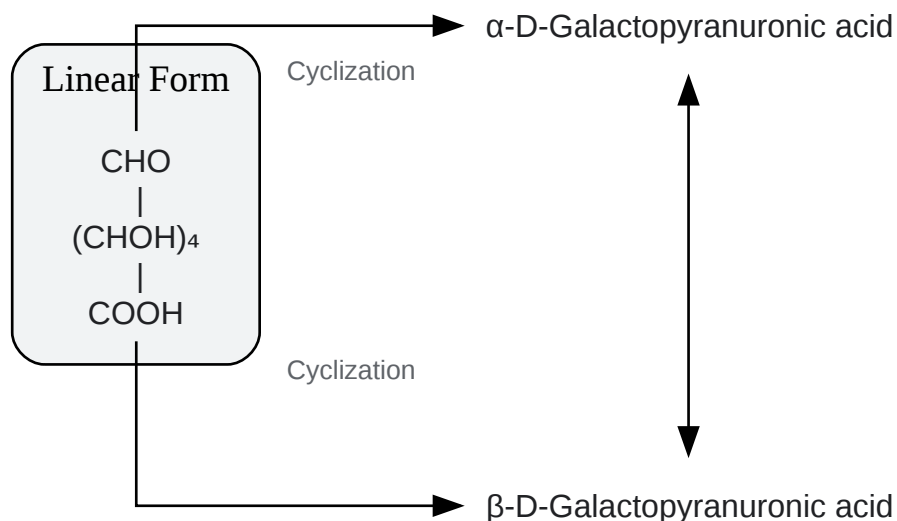
D-Galacturonic acid, a sugar acid derived from the oxidation of D-galactose, is a fundamental constituent of pectin, a major component of plant cell walls.[1] Its structural characteristics are pivotal to the physicochemical properties of pectin and its wide-ranging applications in the food, pharmaceutical, and biomedical industries. This technical guide provides an in-depth analysis of the molecular structure of **D-Galacturonic acid**, presenting its various forms, quantitative structural data, and the experimental methodologies employed for its characterization.

Chemical Structure and Isomeric Forms

D-Galacturonic acid (chemical formula $C_6H_{10}O_7$) is a monosaccharide that can exist in both a linear, open-chain form and a cyclic, pyranose form.[1][2] The open-chain structure features an aldehyde group at carbon 1 (C1) and a carboxylic acid group at carbon 6 (C6).[1][3] However, in aqueous solutions, it predominantly exists in a more stable cyclic hemiacetal form, specifically as a six-membered pyranose ring.[2]

The cyclization of the open-chain form results in the formation of a new chiral center at C1 (the anomeric carbon), giving rise to two diastereomers, or anomers, designated as α -**D-galacturonic acid** and β -**D-galacturonic acid**. [2] The orientation of the hydroxyl group on the anomeric carbon relative to the plane of the ring distinguishes these two forms. In the α -

anomer, the anomeric hydroxyl group is in the axial position, while in the β -anomer, it is in the equatorial position.[2]



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Caption: Relationship between the linear and cyclic forms of **D-Galacturonic acid**.

Quantitative Structural Data

The precise three-dimensional structure of **D-Galacturonic acid** has been elucidated through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5] These techniques provide detailed information on bond lengths, bond angles, and the conformation of the molecule.

Crystallographic Data

X-ray diffraction studies on crystalline α -**D-galacturonic acid** monohydrate have confirmed that the molecule adopts a chair-shaped pyranose ring conformation.[4][5] In this conformation, the substituent groups at C2, C3, and C5 are in equatorial positions, while the hydroxyl groups at C1 and C4 are in axial positions.[4]

Table 1: Selected Physicochemical Properties of **D-Galacturonic Acid**

Property	Value	Reference
Molecular Formula	C ₆ H ₁₀ O ₇	[1][3]
Molar Mass	194.14 g/mol	[1][6]
Melting Point	159-160 °C	[1][7]
IUPAC Name	(2S,3R,4S,5R)-2,3,4,5-Tetrahydroxy-6-oxo-hexanoic acid (linear form)	[3]
CAS Number	685-73-4	[1][6]

Spectroscopic Data

NMR spectroscopy provides valuable insights into the structure of **D-Galacturonic acid** in solution. The chemical shifts of the protons (¹H) and carbon-13 (¹³C) nuclei are sensitive to their local electronic environment.

Table 2: ¹H and ¹³C NMR Chemical Shifts for **D-Galacturonic Acid** in D₂O

Atom	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)	Reference
C1	5.285	98.697	[8]
C2	3.809	73.515	[8]
C3	3.903	74.272	[8]
C4	4.266	78.217	[8]
C5	4.396	75.591	[8]
C6	-	178.734	[8]

Note: The presented values are from a single source and may vary depending on experimental conditions such as pH and temperature.

Experimental Protocols

The determination of the structure of **D-Galacturonic acid** relies on sophisticated analytical techniques. Below are generalized protocols for the key experiments cited.

X-ray Crystallography

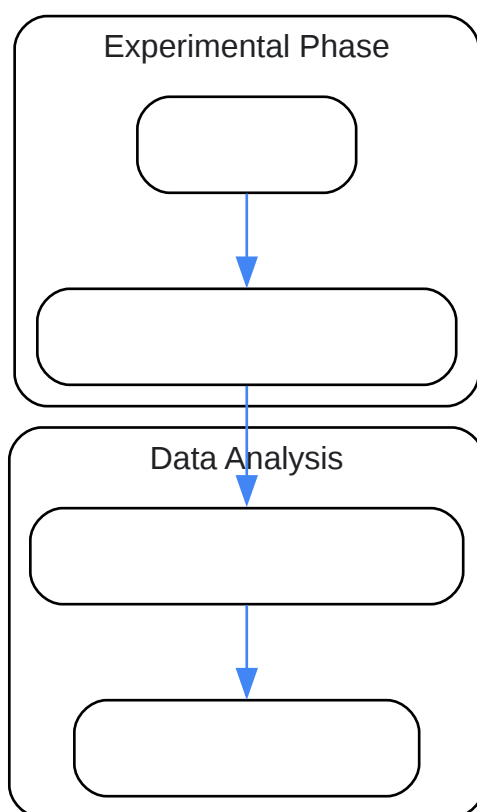
X-ray crystallography is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[9]

Protocol for X-ray Diffraction Analysis of α -**D-Galacturonic Acid** Monohydrate:

- **Crystallization:** Single crystals of α -**D-galacturonic acid** monohydrate are grown from a supersaturated aqueous solution.
- **Data Collection:** A suitable crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam. The diffraction patterns are recorded on a detector as the

crystal is rotated.[9]

- **Structure Solution:** The intensities of the diffracted X-rays are used to calculate an electron density map of the molecule. This map is then interpreted to determine the positions of the individual atoms.[9]
- **Structure Refinement:** The initial atomic model is refined to improve the agreement between the calculated and observed diffraction data, resulting in a precise three-dimensional structure.[9]



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Caption: A simplified workflow for X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the structure of molecules in solution by probing the magnetic properties of atomic nuclei.[10]

Protocol for NMR Analysis of **D-Galacturonic Acid**:

- **Sample Preparation:** A small amount of **D-Galacturonic acid** is dissolved in a deuterated solvent, typically deuterium oxide (D₂O), to avoid interference from solvent protons.
- **Data Acquisition:** The sample is placed in a strong magnetic field within an NMR spectrometer. Radiofrequency pulses are applied to excite the nuclei, and the resulting signals (free induction decay) are recorded.^[10]
- **Data Processing:** The raw data is subjected to a Fourier transform to convert it from the time domain to the frequency domain, yielding the NMR spectrum.
- **Spectral Analysis:** The chemical shifts, coupling constants, and integration of the peaks in the ¹H and ¹³C spectra are analyzed to elucidate the connectivity and stereochemistry of the atoms in the molecule.

Conclusion

The structural elucidation of **D-Galacturonic acid** reveals a molecule with a rich stereochemistry, existing in equilibrium between linear and cyclic forms. The precise atomic arrangement, determined by X-ray crystallography and NMR spectroscopy, provides the foundation for understanding the properties of pectin and for the rational design of novel biomaterials and therapeutics derived from this abundant natural building block. The detailed structural and methodological information presented in this guide serves as a valuable resource for researchers in the fields of carbohydrate chemistry, materials science, and drug development.

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- To cite this document: BenchChem. [The Structural Architecture of D-Galacturonic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1143594#what-is-the-structure-of-d-galacturonic-acid]

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